Pyrrophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La pyrrophénone est un inhibiteur puissant et spécifique de la phospholipase A2 alpha cytosolique (cPLA2α). Elle a suscité un intérêt considérable dans la recherche scientifique en raison de sa capacité à inhiber la libération d'acide arachidonique et la production de divers eicosanoïdes, tels que la prostaglandine E2, la thromboxane B2 et la leucotriène B4 . Le composé se caractérise par sa grande spécificité et sa puissance, avec une valeur IC50 de 4,2 nM .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La pyrrophénone est synthétisée par une série de réactions chimiques impliquant le couplage de divers intermédiaires. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle pyrrolidine : Le cycle pyrrolidine est formé par une réaction de cyclisation impliquant un précurseur approprié.

Introduction de groupes fonctionnels : Divers groupes fonctionnels, tels que le benzoyle et le thiazolidinylidène, sont introduits par des réactions de substitution nucléophile et de condensation.

Couplage final : Le produit final est obtenu en couplant l'intermédiaire pyrrolidine avec d'autres composés aromatiques dans des conditions de réaction spécifiques

Méthodes de production industrielle : La production industrielle de pyrrophénone implique l'extrapolation du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, pour garantir un rendement et une pureté élevés. Le processus implique également des étapes de purification, telles que la recristallisation et la chromatographie, pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : La pyrrophénone subit diverses réactions chimiques, notamment :

Oxydation : La pyrrophénone peut être oxydée pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir la pyrrophénone en ses formes réduites.

Substitution : Les réactions de substitution nucléophile et électrophile peuvent introduire différents groupes fonctionnels dans la molécule de pyrrophénone.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les acides sont couramment utilisés dans les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés pyrrolidiniques substitués, des oxydes et des formes réduites de pyrrophénone .

4. Applications de la recherche scientifique

La pyrrophénone a une large gamme d'applications dans la recherche scientifique, notamment :

Biologie : Investigue le rôle de la phospholipase A2 dans les voies de signalisation cellulaire et l'inflammation.

5. Mécanisme d'action

La pyrrophénone exerce ses effets en se liant de manière compétitive au site actif de la phospholipase A2 alpha cytosolique. Cette liaison empêche l'enzyme de catalyser l'hydrolyse des phospholipides membranaires pour libérer l'acide arachidonique. Par conséquent, la production d'eicosanoïdes en aval, tels que les prostaglandines et les leucotriènes, est inhibée. Ce mécanisme est crucial pour réduire l'inflammation et d'autres processus associés .

Composés similaires :

Trifluorométhylcétone d'arachidonyle (AACOCF3) : Un autre inhibiteur de la phospholipase A2 alpha cytosolique, mais moins puissant que la pyrrophénone.

Fluorophosphonate de méthylarachidonyle (MAFP) : Un inhibiteur puissant à la fois de la phospholipase A2 cytosolique et de la phospholipase A2 sécrétoire, mais avec une spécificité plus large.

Unicité de la pyrrophénone : La pyrrophénone est unique en raison de sa grande spécificité et de sa puissance pour inhiber la phospholipase A2 alpha cytosolique. Contrairement à d'autres inhibiteurs, elle n'affecte pas les activités des groupes IB et IIA de la phospholipase A2 sécrétoire, même à des concentrations plus élevées . Cette spécificité en fait un outil précieux pour étudier le rôle de la phospholipase A2 alpha cytosolique dans divers processus biologiques et applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Key Findings on Inhibition

- Potency : Pyrrophenone has been shown to be up to 100 times more potent than other common cPLA2α inhibitors, such as methyl-arachidonoyl-fluoro-phosphonate (MAFP) and arachidonoyl-trifluoromethylketone (AACOCF3) .

- Specificity : The compound selectively inhibits leukotriene biosynthesis without affecting other pathways like cyclooxygenase or lipoxygenase, making it a valuable tool for studying lipid mediator biosynthesis .

Inflammatory Diseases

This compound's ability to inhibit cPLA2α positions it as a promising therapeutic agent for various inflammatory diseases. Studies have demonstrated its effectiveness in reducing symptoms associated with conditions such as:

- Psoriasis : Research indicates that inhibition of cPLA2α can attenuate inflammation in psoriasis models, suggesting potential use in treatment strategies .

- Asthma : By reducing leukotriene production, this compound may help alleviate asthma symptoms linked to inflammatory responses .

Case Studies

- Eicosanoid Synthesis Reduction : In a study involving human monocytic cells (THP-1), this compound significantly suppressed prostaglandin E2 synthesis with an IC50 of 0.0081 µM, demonstrating its potential efficacy in managing inflammatory responses .

- Calcium Release Modulation : this compound was found to block calcium release from the endoplasmic reticulum, indicating its broader effects on cellular signaling pathways beyond just lipid mediator inhibition .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other inhibitors:

| Compound | IC50 (nM) | Mechanism | Specificity |

|---|---|---|---|

| This compound | 1-20 | cPLA2α inhibition | High |

| Methyl-arachidonoyl-fluoro-phosphonate | 100 | cPLA2α inhibition | Moderate |

| Arachidonoyl-trifluoromethylketone | 200 | cPLA2α inhibition | Low |

Mécanisme D'action

Pyrrophenone exerts its effects by competitively binding to the active site of cytosolic phospholipase A2 alpha. This binding prevents the enzyme from catalyzing the hydrolysis of membrane phospholipids to release arachidonic acid. Consequently, the production of downstream eicosanoids, such as prostaglandins and leukotrienes, is inhibited. This mechanism is crucial in reducing inflammation and other related processes .

Comparaison Avec Des Composés Similaires

Arachidonyl Trifluoromethyl Ketone (AACOCF3): Another inhibitor of cytosolic phospholipase A2 alpha, but less potent compared to pyrrophenone.

Methyl Arachidonyl Fluorophosphonate (MAFP): A potent inhibitor of both cytosolic and secretory phospholipase A2, but with broader specificity.

Uniqueness of this compound: this compound is unique due to its high specificity and potency in inhibiting cytosolic phospholipase A2 alpha. Unlike other inhibitors, it does not affect the activities of secretory phospholipase A2 groups IB and IIA even at higher concentrations . This specificity makes it a valuable tool in studying the role of cytosolic phospholipase A2 alpha in various biological processes and potential therapeutic applications .

Propriétés

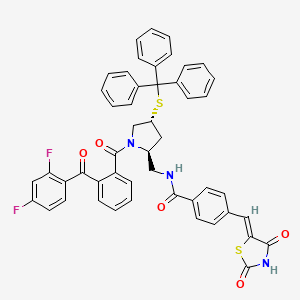

Formule moléculaire |

C49H37F2N3O5S2 |

|---|---|

Poids moléculaire |

850 g/mol |

Nom IUPAC |

N-[[(2S,4R)-1-[2-(2,4-difluorobenzoyl)benzoyl]-4-tritylsulfanylpyrrolidin-2-yl]methyl]-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide |

InChI |

InChI=1S/C49H37F2N3O5S2/c50-36-24-25-41(42(51)27-36)44(55)39-18-10-11-19-40(39)47(58)54-30-38(28-37(54)29-52-45(56)32-22-20-31(21-23-32)26-43-46(57)53-48(59)60-43)61-49(33-12-4-1-5-13-33,34-14-6-2-7-15-34)35-16-8-3-9-17-35/h1-27,37-38H,28-30H2,(H,52,56)(H,53,57,59)/b43-26-/t37-,38+/m0/s1 |

Clé InChI |

XSCZRVUQXBBTRO-GYCZXHFISA-N |

SMILES isomérique |

C1[C@H](CN([C@@H]1CNC(=O)C2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)S3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)SC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |

SMILES canonique |

C1C(CN(C1CNC(=O)C2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)SC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |

Synonymes |

pyrrophenone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.